1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by further functionalization. The piperazine ring can be introduced through a nucleophilic substitution reaction, and the thiophene moiety can be attached using a cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrazoles, piperazines, or thiophenes.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiparasitic properties.
Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:
Pyrazole derivatives: These compounds share the pyrazole ring but may differ in their substituents and functional groups.
Piperazine derivatives: These compounds contain the piperazine ring and may have different substituents attached to the ring.
Thiophene derivatives: These compounds include the thiophene moiety and can vary in their substitution patterns.
Properties
IUPAC Name |
1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-14-12-15(2)21(18-14)10-7-19-5-8-20(9-6-19)17(22)13-16-4-3-11-23-16/h3-4,11-12H,5-10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCNHJRBIRUBMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)CC3=CC=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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